N,N-Dimethylbenzothiophene-6-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO2S2 |
|---|---|
Molecular Weight |
241.3 g/mol |
IUPAC Name |
N,N-dimethyl-1-benzothiophene-6-sulfonamide |
InChI |
InChI=1S/C10H11NO2S2/c1-11(2)15(12,13)9-4-3-8-5-6-14-10(8)7-9/h3-7H,1-2H3 |
InChI Key |
MFEBYZYXRUOTRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)C=CS2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Route Development for N,n Dimethylbenzothiophene 6 Sulfonamide
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis of N,N-Dimethylbenzothiophene-6-sulfonamide identifies the primary disconnection at the sulfur-nitrogen bond. This bond is strategically formed late in the synthesis. This approach points to two key precursors: an activated benzothiophene-6-sulfonyl moiety and dimethylamine (B145610).
Classical and Established Synthetic Protocols for Sulfonamide Formation
The traditional and most widely used method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov This classical approach is highly reliable and has been extensively documented for a wide range of substrates.
In the context of this compound, the synthesis would involve the reaction of benzothiophene-6-sulfonyl chloride with dimethylamine. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. The choice of solvent can vary, with dichloromethane (B109758) or tetrahydrofuran (B95107) being common options.
While effective, this method has some drawbacks. Sulfonyl chlorides can be sensitive to moisture and may not be stable for long-term storage. nih.gov The preparation of the sulfonyl chloride itself often requires harsh reagents like chlorosulfuric acid, which can lead to issues with regioselectivity and the production of corrosive byproducts. nih.gov
Table 1: Comparison of Classical Sulfonamide Synthesis Parameters
| Parameter | Description |
| Starting Materials | Sulfonyl chloride and an amine |
| Reagents | Base (e.g., pyridine, triethylamine) |
| Solvents | Dichloromethane, Tetrahydrofuran |
| Byproducts | Hydrochloric acid (neutralized by base) |
| Advantages | Well-established, generally high-yielding |
| Disadvantages | Moisture-sensitive starting materials, use of harsh reagents for precursor synthesis |
Modern and Green Chemistry Approaches in its Synthesis
Transition metal catalysis has emerged as a powerful tool for the formation of sulfur-nitrogen bonds. researchgate.net Palladium- and copper-catalyzed cross-coupling reactions have been developed to synthesize sulfonamides from aryl halides or boronic acids, a sulfur dioxide source, and an amine. acs.orgrsc.orgthieme-connect.com These methods offer the advantage of avoiding the pre-formation of sulfonyl chlorides. For instance, a one-pot synthesis could involve the coupling of 6-bromobenzothiophene with a sulfur dioxide surrogate and dimethylamine in the presence of a suitable catalyst.
Recent advancements have also seen the use of synergetic photoredox and copper catalysis to synthesize sulfonamides from various aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org This method is notable for its mild reaction conditions and broad substrate scope, including electron-deficient amines. acs.org
Microwave-assisted organic synthesis has been shown to significantly accelerate the rate of sulfonamide formation, often leading to higher yields and shorter reaction times compared to conventional heating. organic-chemistry.orgacs.orgtandfonline.comresearchgate.net A microwave-assisted method for synthesizing sulfonamides directly from sulfonic acids or their sodium salts has been developed, avoiding the need to isolate sulfonyl chlorides. organic-chemistry.orgacs.org This approach utilizes an activating agent and operates under mild conditions with high efficiency. organic-chemistry.orgacs.org
Flow chemistry offers a safe, efficient, and scalable method for the synthesis of sulfonamides. acs.orgresearchgate.net Continuous flow reactors provide excellent control over reaction parameters such as temperature and mixing, which is particularly beneficial for highly exothermic reactions. rsc.orgresearchgate.net The use of meso-reactors in a flow setup allows for waste minimization and the use of greener solvents. acs.org
Electrosynthesis has gained attention as a green and sustainable method for chemical transformations, as it uses electrons as traceless reagents. rsc.orgchemistryworld.com Electrochemical methods have been developed for the synthesis of sulfonamides, for example, through the oxidative coupling of amines and thiols. chemistryviews.org Another approach involves the electrochemical oxidation and amination of dimethyl sulfoxide (B87167) (DMSO) with amines, where DMSO acts as both the solvent and the precursor for the sulfonyl group. rsc.org More direct methods include the electrochemical reaction of (hetero)arenes, sulfur dioxide, and amines. nih.gov The electrochemical generation of sulfinyl radicals from sodium salts of sulfinic acids, followed by reaction with amines, also provides a route to sulfonamides. rsc.org
Table 2: Overview of Modern and Green Synthetic Approaches for Sulfonamides
| Method | Key Features | Advantages |
| Transition Metal Catalysis | Utilizes catalysts like palladium or copper. | Avoids pre-formation of sulfonyl chlorides, mild reaction conditions. acs.org |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields, can use sulfonic acids directly. organic-chemistry.orgacs.orgtandfonline.com |
| Flow Chemistry | Reactions are carried out in a continuous stream. | Enhanced safety, scalability, and control over reaction conditions. acs.orgrsc.org |
| Electrosynthesis | Uses electricity to drive chemical reactions. | Green and sustainable, avoids harsh chemical oxidants. nih.govrsc.orgrsc.org |
Optimization of Reaction Conditions and Yield for Scalability in Research
For the large-scale synthesis of this compound, optimization of reaction conditions is crucial to maximize yield, minimize costs, and ensure a safe and reproducible process. tandfonline.com Key parameters that are typically optimized include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.
A Quality by Design (QbD) approach can be employed to systematically study the influence of various parameters on the reaction outcome. tandfonline.com For the classical sulfonylation reaction, a comparative study of different bases might reveal that a weaker, less expensive base is sufficient, or that a catalytic amount of a stronger base is more effective. Solvent selection can also impact reaction rates and product isolation.
For modern synthetic methods, catalyst loading, ligand choice (for transition metal catalysis), electrolyte selection (for electrosynthesis), and flow rates (for flow chemistry) are critical parameters to be optimized. The goal is to develop a robust and efficient protocol that can be reliably scaled up from the laboratory to a pilot plant or industrial setting. organic-chemistry.orgrsc.org
Chemo- and Regioselective Synthesis Strategies
The regioselective synthesis of this compound presents a notable challenge due to the inherent reactivity of the benzothiophene (B83047) nucleus. Electrophilic substitution on the unsubstituted benzothiophene ring typically favors the C3 position on the thiophene (B33073) ring, making direct sulfonation to achieve the 6-substituted product inefficient. Therefore, strategic approaches are required to control the position of functionalization. These strategies often involve either the construction of the benzothiophene ring from a pre-functionalized benzene (B151609) derivative or the use of directing groups to guide substitution to the desired position on the benzene portion of the bicyclic system.
A plausible and effective strategy for the regioselective synthesis of this compound involves a multi-step sequence starting from a precursor that allows for the specific introduction of a functional group at the 6-position. One such powerful method is the Sandmeyer reaction, which enables the conversion of an aryl amine to a variety of functional groups, including sulfonyl chlorides, via a diazonium salt intermediate.
The general steps for this chemo- and regioselective synthesis are outlined below:
Synthesis of 6-Nitrobenzothiophene: This can be achieved through various methods, including the cyclization of a suitably substituted precursor.
Reduction of the Nitro Group: The 6-nitrobenzothiophene is then reduced to 6-aminobenzothiophene. This transformation is typically carried out using standard reducing agents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation.
Diazotization of 6-Aminobenzothiophene: The amino group of 6-aminobenzothiophene is converted into a diazonium salt using nitrous acid, which is usually generated in situ from sodium nitrite (B80452) and a strong acid.
Sulfonylation via Sandmeyer-type Reaction: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) catalyst to form benzothiophene-6-sulfonyl chloride. This step is crucial for the regioselective introduction of the sulfonyl chloride group.
Amination of the Sulfonyl Chloride: Finally, the benzothiophene-6-sulfonyl chloride is reacted with dimethylamine to yield the target compound, this compound. This is a standard nucleophilic substitution reaction at the sulfonyl chloride group.
This strategic approach ensures the desired regiochemistry is achieved, overcoming the inherent preference for electrophilic attack at other positions of the benzothiophene ring.
A similar strategy has been successfully employed for the synthesis of the structurally related 6-benzothiazole sulfonyl chloride, highlighting the feasibility of this approach for fused heterocyclic systems. google.com The synthesis and biological evaluation of various 6-benzo[b]thiophenesulfonamide derivatives have also been reported, indicating that this scaffold is of significant interest in medicinal chemistry. nih.govresearchgate.net
Below is a data table summarizing the key transformations and typical reagents used in the proposed synthetic route.
| Step | Transformation | Starting Material | Key Reagents | Product |
| 1 | Nitration/Cyclization | Appropriate Precursor | Nitrating agents/Cyclization catalysts | 6-Nitrobenzothiophene |
| 2 | Reduction | 6-Nitrobenzothiophene | SnCl₂, Fe/HCl, or H₂/Pd-C | 6-Aminobenzothiophene |
| 3 | Diazotization | 6-Aminobenzothiophene | NaNO₂, HCl | Benzothiophene-6-diazonium chloride |
| 4 | Sulfonylation | Benzothiophene-6-diazonium chloride | SO₂, CuCl | Benzothiophene-6-sulfonyl chloride |
| 5 | Amination | Benzothiophene-6-sulfonyl chloride | (CH₃)₂NH | This compound |
This table provides a generalized overview of the chemo- and regioselective synthesis strategy. The specific reaction conditions, such as temperature, solvent, and reaction time, would need to be optimized for each step to achieve the best possible yields and purity of the desired products. The Sandmeyer reaction, in particular, is a versatile and well-established method for the introduction of a wide range of functional groups onto an aromatic ring with high regiochemical control. wikipedia.orgnih.govlscollege.ac.inorganic-chemistry.org
Investigations into the Chemical Reactivity and Transformation Mechanisms of N,n Dimethylbenzothiophene 6 Sulfonamide
Electrophilic and Nucleophilic Aromatic Substitution on the Benzothiophene (B83047) Core
The benzothiophene ring system can, in principle, undergo both electrophilic and nucleophilic aromatic substitution reactions. However, the presence of the deactivating sulfonamide group profoundly influences the feasibility and regioselectivity of these transformations.
Electrophilic Aromatic Substitution (EAS): The sulfonamide group is a powerful electron-withdrawing group and therefore deactivates the aromatic ring towards electrophilic attack. This deactivation arises from the inductive effect of the sulfonyl group and resonance delocalization of the lone pair of electrons on the nitrogen atom into the sulfonyl group, which in turn withdraws electron density from the benzene (B151609) ring of the benzothiophene core. Consequently, forcing conditions are generally required to effect electrophilic substitution.
Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the benzothiophene core, induced by the 6-sulfonamide group, makes the molecule a potential candidate for nucleophilic aromatic substitution, a reaction that is typically challenging for electron-rich aromatic systems. libretexts.org For NAS to occur, a good leaving group, such as a halide, must be present on the aromatic ring. If, for example, a halogen were present at the 7-position (ortho to the sulfonamide) or the 5-position (para to the sulfonamide), the ring would be activated towards nucleophilic attack. The electron-withdrawing sulfonamide group would stabilize the negative charge in the Meisenheimer complex intermediate, which is the rate-determining step in many NAS reactions. libretexts.orgyoutube.com The positions ortho and para to strongly electron-withdrawing groups are known to be activated for nucleophilic aromatic substitution. libretexts.org Therefore, a hypothetical 7-halo-N,N-dimethylbenzothiophene-6-sulfonamide would be expected to readily undergo substitution with various nucleophiles. While concerted nucleophilic aromatic substitution (cSNAr) pathways exist, they are more common for less activated systems. nih.gov
Reactivity at the Sulfonamide Moiety
The sulfonamide functional group itself is a site of significant chemical reactivity, offering avenues for derivatization, cleavage, and rearrangement.
The nitrogen atom of the sulfonamide in N,N-Dimethylbenzothiophene-6-sulfonamide is tertiary, and therefore, direct N-alkylation or N-acylation is not possible. However, if the starting material were the corresponding primary or secondary sulfonamide, a variety of N-functionalization reactions could be envisaged. For instance, N-arylation of sulfonamides can be achieved through copper-catalyzed Chan-Evans-Lam cross-coupling reactions with arylboronic acids. rsc.org This methodology allows for the formation of N-aryl sulfonamides under mild, aerobic conditions. Another powerful method for N-arylation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines (or sulfonamides) with aryl halides. wikipedia.orgnih.gov These reactions have become indispensable tools in medicinal chemistry for the synthesis of complex sulfonamide-containing molecules. researchgate.net
Interactive Data Table: Comparison of N-Arylation Methods for Sulfonamides
| Method | Catalyst System | Coupling Partner | Key Features |
| Chan-Evans-Lam | Copper salts (e.g., Cu(OAc)₂) | Arylboronic acids | Often ligand-free, can be performed in water, aerobic conditions. rsc.orgorganic-chemistry.org |
| Buchwald-Hartwig | Palladium complexes with specialized phosphine (B1218219) ligands | Aryl halides/triflates | Broad substrate scope, high functional group tolerance. wikipedia.orgnih.gov |
| Photoredox/Nickel Catalysis | Iridium photocatalyst with a nickel salt | Aryl bromides | Mild reaction conditions, broad functional group tolerance. princeton.edu |
The sulfur-nitrogen (S-N) bond in sulfonamides is generally robust, contributing to their common use as protecting groups for amines. However, under specific conditions, this bond can be cleaved. Reductive cleavage of the N-S bond in secondary sulfonamides to generate sulfinates and amines has been developed as a method for late-stage functionalization of complex molecules. chemrxiv.orgdocumentsdelivered.com While this compound is a tertiary sulfonamide, related systems with at least one N-H bond can undergo such transformations. For benzo-fused cyclic sulfonamides, reductive cleavage of both the N-S and C-S bonds has been reported using magnesium in methanol (B129727). nih.govnih.gov
The hydrolysis of sulfonamides is generally slow under neutral conditions but can be accelerated under acidic or basic conditions, although harsh conditions are often required. researchgate.net The rate and mechanism of hydrolysis can be influenced by the substituents on both the aromatic ring and the nitrogen atom. rsc.org
Rearrangement reactions involving sulfonamides are also known. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an aryl group migrates from a heteroatom to another. Radical-mediated Smiles-type rearrangements of arenesulfonamides have been reported, particularly when the amide nitrogen is substituted with an electron-withdrawing group. researchgate.net These reactions can be synthetically useful for the formation of new carbon-carbon and carbon-nitrogen bonds.
Metal-Catalyzed Coupling Reactions Involving the Compound
Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This compound can be envisioned as a substrate in such reactions, provided it is appropriately functionalized. For instance, the introduction of a halogen atom (e.g., bromine or iodine) onto the benzothiophene core would create a handle for various palladium- or nickel-catalyzed coupling reactions.
The Suzuki-Miyaura coupling , which couples an organoboron compound with a halide or triflate, is a powerful tool for the formation of biaryl structures. doaj.orgacs.orgnih.govnih.gov A hypothetical halo-derivative of this compound could be coupled with a variety of boronic acids or esters to generate more complex structures. The synthesis of new cyclopalladated benzothiophenes that act as catalyst precursors for Suzuki couplings has been reported. rsc.org
The Mizoroki-Heck reaction is another cornerstone of C-C bond formation, involving the coupling of an unsaturated halide with an alkene. chemrxiv.orgrsc.orgresearchgate.net This reaction would allow for the introduction of alkenyl substituents onto a halogenated version of the title compound.
The aforementioned Buchwald-Hartwig amination is a prime example of a metal-catalyzed C-N bond-forming reaction. wikipedia.orgnih.gov If a halide were present on the benzothiophene ring, this reaction could be used to introduce an additional amino or substituted amino group.
Interactive Data Table: Potential Metal-Catalyzed Coupling Reactions of a Halogenated this compound Derivative
| Reaction Name | Catalyst | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Palladium | Organoboron reagent | C-C |
| Mizoroki-Heck | Palladium | Alkene | C-C |
| Buchwald-Hartwig | Palladium | Amine/Sulfonamide | C-N |
| Sonogashira | Palladium/Copper | Terminal alkyne | C-C |
| Stille | Palladium | Organotin reagent | C-C |
Oxidation and Reduction Chemistry of the Benzothiophene System
The sulfur atom in the benzothiophene ring is susceptible to oxidation. Treatment with oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) can lead to the formation of the corresponding sulfoxide (B87167) and subsequently the sulfone. The oxidation of the sulfur atom significantly alters the electronic properties of the molecule, transforming the electron-donating thiophene (B33073) ring into a strongly electron-accepting sulfonyl group. mdpi.com This modification can have a profound impact on the photophysical properties of the molecule, often leading to red-shifted absorption and emission spectra. mdpi.com The resulting benzothiophene S,S-dioxide derivatives can exhibit interesting reactivity, for example, as dienophiles in cycloaddition reactions. rsc.org
The reduction of the benzothiophene ring system is also possible. Reductive desulfurization can be achieved using various reagents, such as lithium or sodium metal in the presence of a proton source, leading to the opening of the thiophene ring. For instance, the desulfurization of dibenzothiophene (B1670422) and its oxidized derivatives to yield biphenyl (B1667301) has been accomplished using a combination of lithium and sodium metal. researchgate.net The reductive cleavage of benzo-fused cyclic sulfonamides with magnesium in methanol can also affect the C-S bond of the heterocyclic ring. nih.govnih.gov
Stereochemical Aspects of Reactions (if applicable)
This compound is an achiral molecule. Therefore, reactions involving this compound will not exhibit stereoselectivity unless a chiral reagent, catalyst, or auxiliary is employed, or if a reaction generates a new stereocenter in a prochiral environment.
For instance, if a reaction were to introduce a substituent at the 2- or 3-position of the thiophene ring, and that substituent contained a stereocenter, the product would be a racemate unless the reaction was performed under asymmetric conditions. An example of a reaction where stereochemistry could become important is an asymmetric Smiles rearrangement involving a chiral sulfoxide derivative, which can proceed with high levels of stereocontrol. nih.gov
Furthermore, if a derivative of this compound were to undergo a reaction that creates a new chiral center, for example, the reduction of a ketone substituent to a secondary alcohol, the use of a chiral reducing agent could lead to the formation of one enantiomer in excess. The study of stereochemical outcomes is highly dependent on the specific transformation being considered.
Detailed Mechanistic Studies of Transformation Pathways
While specific experimental studies detailing the transformation pathways of this compound are not extensively available in the public domain, a comprehensive understanding of its potential reactivity can be extrapolated from the known chemical behavior of its constituent functional groups: the benzothiophene core and the N,N-dimethylsulfonamide moiety. Mechanistic studies on related structures provide a framework for predicting the likely transformation pathways under various conditions, including oxidative, reductive, hydrolytic, and microbial degradation.
Oxidative Pathways:
The benzothiophene ring system is susceptible to oxidation, particularly at the sulfur atom. Oxidative desulfurization processes, which are relevant in environmental and industrial contexts, typically involve the oxidation of the sulfide (B99878) to a sulfoxide and subsequently to a sulfone. These transformations increase the polarity of the molecule, which can facilitate further degradation or removal.
For instance, the oxidation of benzothiophene and its derivatives by reagents such as ferrate(VI) has been shown to proceed efficiently, yielding the corresponding sulfones. nih.gov Similarly, oxidative desulfurization using persulfate has been demonstrated to convert benzothiophene to polybenzothiophene S,S-dioxide. acs.org Photocatalytic degradation of thiophene derivatives also points towards oxidation as a key transformation mechanism. acs.orgresearchgate.net
The N,N-dimethylamino group of the sulfonamide could also be a site for oxidation, potentially leading to N-demethylation or the formation of N-oxides, although the sulfonamide group itself is generally resistant to oxidation.
Table 1: Potential Oxidative Transformation Products of this compound
| Reactant | Oxidizing Agent | Potential Transformation Product(s) | Reaction Type |
| This compound | Peroxy acids, Ozone, Hydroxyl radicals | N,N-Dimethylbenzothiophene-1-oxide-6-sulfonamide | S-Oxidation |
| This compound | Peroxy acids, Ozone, Hydroxyl radicals | N,N-Dimethylbenzothiophene-1,1-dioxide-6-sulfonamide | S-Oxidation |
| This compound | Microbial enzymes (e.g., monooxygenases) | N-Methyl-N-hydroxymethylbenzothiophene-6-sulfonamide | N-dealkylation intermediate |
Hydrolytic Pathways:
The sulfonamide linkage (C-S-N) is generally stable to hydrolysis under neutral conditions. However, under more vigorous acidic or basic conditions, cleavage of the sulfur-nitrogen bond can occur. Alkaline hydrolysis of N,N-disubstituted amides has been documented, suggesting that under specific conditions, the N,N-dimethylsulfonamide group could be hydrolyzed. researchgate.netarkat-usa.org This would lead to the formation of benzothiophene-6-sulfonic acid and dimethylamine (B145610). The stability of the amide bond can be influenced by the electronic properties of the aromatic ring to which it is attached.
Table 2: Potential Hydrolytic Transformation Products of this compound
| Reactant | Condition | Potential Transformation Product(s) | Reaction Type |
| This compound | Strong acid or base with heat | Benzothiophene-6-sulfonic acid and Dimethylamine | S-N bond cleavage |
Microbial Transformation Pathways:
Microorganisms have been shown to degrade a wide range of sulfonamides and sulfur-containing heterocyclic compounds. The biodegradation of sulfonamides can be initiated by an ipso-substitution, leading to the cleavage of the molecule. nih.gov For the benzothiophene core, microbial degradation can proceed via oxidation of the sulfur atom, followed by ring cleavage. For example, Pseudomonas species are known to degrade benzothiophene. nih.gov
The N,N-dimethylamino group is also a target for microbial transformation. N-demethylation is a common metabolic pathway for compounds containing this functional group, often mediated by cytochrome P450 enzymes. nih.govnih.govresearchgate.net This process would result in the formation of N-methylbenzothiophene-6-sulfonamide and subsequently benzothiophene-6-sulfonamide, with the release of formaldehyde (B43269) at each step.
Table 3: Potential Microbial Transformation Products of this compound
| Reactant | Microbial Process | Potential Transformation Product(s) |
| This compound | N-demethylation | N-Methylbenzothiophene-6-sulfonamide, Benzothiophene-6-sulfonamide |
| This compound | S-oxidation | N,N-Dimethylbenzothiophene-1-oxide-6-sulfonamide, N,N-Dimethylbenzothiophene-1,1-dioxide-6-sulfonamide |
| This compound | Ring cleavage of benzothiophene | Various hydroxylated and ring-opened products |
Sophisticated Spectroscopic and Structural Elucidation of N,n Dimethylbenzothiophene 6 Sulfonamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra are fundamental for the initial structural assessment of N,N-Dimethylbenzothiophene-6-sulfonamide.
The ¹H NMR spectrum would be expected to reveal distinct signals corresponding to the aromatic protons on the benzothiophene (B83047) ring and the aliphatic protons of the two N-methyl groups. The aromatic region would likely display a complex pattern of doublets and doublets of doublets, reflecting the coupling between adjacent protons on the fused ring system. The two methyl groups attached to the nitrogen atom are chemically equivalent and would therefore be expected to produce a single, sharp singlet, integrating to six protons.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, this would include signals for the eight carbons of the benzothiophene core and one signal for the two equivalent N-methyl carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing sulfonamide group and the heterocyclic sulfur atom. For instance, NMR data for the related compound Benzothiophene-2-sulfonamide shows aromatic carbon signals in the range of δ 123-147 ppm. rsc.org
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table is predictive as specific experimental data is not available in the cited literature. Chemical shifts (δ) are in ppm.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| H-2 | ~7.5 - 7.8 | ~125 - 130 |
| H-3 | ~7.3 - 7.6 | ~122 - 127 |
| H-4 | ~7.8 - 8.1 | ~124 - 129 |
| H-5 | ~7.6 - 7.9 | ~121 - 126 |
| H-7 | ~8.0 - 8.3 | ~120 - 125 |
| C-3a | --- | ~138 - 142 |
| C-6 | --- | ~135 - 140 |
| C-7a | --- | ~139 - 143 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, it would definitively connect adjacent protons on the aromatic rings, such as H-4 with H-5, and H-2 with H-3, confirming their positions relative to one another.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It would allow for the unambiguous assignment of each protonated carbon in the benzothiophene ring by linking the proton shifts to the carbon shifts. It would also show a clear correlation between the N-methyl proton singlet and the corresponding methyl carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. This is valuable for conformational analysis. A NOESY spectrum could reveal spatial proximity between the N-methyl protons and the aromatic proton at the H-5 or H-7 position, which would help to define the preferred rotational conformation around the C-S bond of the sulfonamide.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide definitive data on bond lengths, bond angles, and torsional angles within this compound.
A successful crystallographic analysis would reveal the geometry of the sulfonamide group, including the S-N and S-O bond lengths and the O-S-O bond angle. It would also confirm the planarity of the benzothiophene bicyclic system. Furthermore, this method elucidates the intermolecular interactions, such as hydrogen bonds or π-stacking, that govern how the molecules pack together in a crystal lattice. Although the crystal structure of the title compound is not found in the searched literature, such an analysis would provide the most accurate and detailed picture of its molecular architecture.
Typical Crystallographic Data Table Note: This table is a template as a crystal structure for this compound is not available in the cited literature.
| Parameter | Value |
|---|---|
| Formula | C₁₀H₁₁NO₂S₂ |
| Crystal System | Not Available |
| Space Group | Not Available |
| a (Å) | Not Available |
| b (Å) | Not Available |
| c (Å) | Not Available |
| α (°) | Not Available |
| β (°) | Not Available |
| γ (°) | Not Available |
| Volume (ų) | Not Available |
| Z | Not Available |
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of a compound from its exact mass. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₁NO₂S₂. The calculated exact mass serves as a crucial piece of evidence for the compound's identity. For example, the related compound Benzothiophene-2-sulfonamide was confirmed by HRMS with high accuracy. rsc.org
HRMS Data for this compound
| Formula | Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) |
|---|---|---|---|
| C₁₀H₁₁NO₂S₂ | [M+H]⁺ | 242.0307 | Not Available |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the protonated molecule, [M+H]⁺) and inducing its fragmentation. The resulting product ions provide a fragmentation "fingerprint" that can be used to elucidate the molecule's structure.
The fragmentation of aromatic sulfonamides under electrospray ionization (ESI) conditions has been studied and often involves several characteristic pathways. nih.govnih.govresearchgate.net For this compound, the protonated molecule ([M+H]⁺, m/z 242.03) would be expected to undergo collision-induced dissociation (CID) to yield several key fragments. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂). nih.govresearchgate.net
Predicted MS/MS Fragmentation for this compound ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 242.03 | 177.99 | SO₂ (64.04) | [C₁₀H₁₁NS]⁺ |
| 242.03 | 197.05 | N(CH₃)₂ (44.98) | [C₈H₅O₂S₂]⁺ |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides invaluable information regarding the functional groups present in a molecule and the nature of intermolecular interactions. For this compound, the spectra would be a composite of the vibrational modes of the benzothiophene ring system, the sulfonamide group, and the N,N-dimethyl moiety.
Expected FT-IR and Raman Spectral Features:
The FT-IR and Raman spectra are expected to show characteristic bands corresponding to the vibrations of the different parts of the molecule. The sulfonamide group is a strong spectroscopic marker. The asymmetric and symmetric stretching vibrations of the S=O bonds in sulfonamides typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. ripublication.com The S-N stretching vibration is expected in the 900-800 cm⁻¹ range.
The benzothiophene moiety would contribute to the aromatic C-H stretching vibrations, typically observed above 3000 cm⁻¹. The aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. iosrjournals.org Vibrations associated with the thiophene (B33073) part of the benzothiophene ring, such as C-S stretching, are generally found in the 850-600 cm⁻¹ region. iosrjournals.org
The N,N-dimethyl group will exhibit characteristic C-H stretching and bending vibrations. The asymmetric and symmetric C-H stretching of the methyl groups are expected in the 2980-2950 cm⁻¹ and 2880-2860 cm⁻¹ regions, respectively. The C-H bending (scissoring) vibrations would be found around 1465 cm⁻¹.
Interactive Data Table: Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Sulfonamide (SO₂N) | Asymmetric SO₂ Stretch | 1350-1300 | FT-IR, Raman |
| Symmetric SO₂ Stretch | 1160-1140 | FT-IR, Raman | |
| S-N Stretch | 900-800 | FT-IR, Raman | |
| Benzothiophene | Aromatic C-H Stretch | >3000 | FT-IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | FT-IR, Raman | |
| C-S Stretch | 850-600 | FT-IR, Raman | |
| N,N-Dimethyl | Asymmetric C-H Stretch | 2980-2950 | FT-IR, Raman |
| Symmetric C-H Stretch | 2880-2860 | FT-IR, Raman | |
| C-H Bending | ~1465 | FT-IR, Raman |
Note: The exact positions of the peaks can be influenced by the electronic effects of the substituents and the physical state of the sample.
Computational studies on similar sulfonamide derivatives have been used to predict and assign vibrational wavenumbers, showing good agreement with experimental data. nih.govnih.gov Such theoretical calculations for this compound could provide a more precise prediction of its vibrational spectra. mdpi.com
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Studies
Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful tools to investigate the electronic transitions and excited-state properties of a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the benzothiophene chromophore.
Expected UV-Vis Absorption and Fluorescence Properties:
Benzothiophene and its derivatives typically exhibit strong absorption in the UV region due to π → π* transitions. nii.ac.jp The presence of the sulfonamide group and the N,N-dimethylamino group can influence the position and intensity of these absorption bands through electronic effects. The sulfonamide group, being electron-withdrawing, and the dimethylamino group, being electron-donating, can modulate the energy levels of the molecular orbitals involved in the electronic transitions.
The absorption spectrum of benzothiophene derivatives generally shows multiple bands. For instance, substituted thiophenes exhibit absorption maxima that are sensitive to the nature and position of the substituents. nii.ac.jp The introduction of a sulfonamide group at the 6-position is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzothiophene.
Fluorescence in benzothiophene derivatives is also well-documented. researchgate.net Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence, likely in the UV or blue region of the visible spectrum. The fluorescence properties, including the emission wavelength and quantum yield, would be sensitive to the solvent polarity, reflecting changes in the electronic distribution in the excited state. researchgate.net
Interactive Data Table: Predicted Electronic Transitions
| Spectroscopic Technique | Parameter | Expected Range | Transition Type |
| UV-Vis Absorption | λ_max1 | 220-250 nm | π → π |
| λ_max2 | 280-320 nm | π → π | |
| Fluorescence Emission | λ_em | 350-450 nm | π* → π |
Note: These are estimated ranges, and the actual values can vary depending on the solvent and other experimental conditions.
Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Assignment (if chiral)
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. Chirality in a molecule arises from the presence of a stereogenic center or axial, planar, or helical chirality, leading to non-superimposable mirror images.
Based on the structure of this compound, there are no stereogenic centers. The molecule does not possess the inherent structural features that typically lead to chirality, such as restricted rotation around a single bond (atropisomerism) or a helical structure. Therefore, this compound is an achiral molecule.
As a result, it is not expected to exhibit any signal in CD or ORD spectroscopy. These techniques would not be applicable for the structural elucidation of this particular compound unless it is placed in a chiral environment or derivatized with a chiral auxiliary. While some complex oligomers based on benzothiophene have shown chiroptical properties, these arise from supramolecular helical arrangements, a feature not present in the single molecule of this compound. researchgate.netunimi.ittue.nl
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species or Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal complexes with unpaired d-electrons.
This compound, in its ground state, is a diamagnetic molecule with all its electrons paired. Therefore, it will be EPR silent and will not produce an EPR spectrum under normal conditions.
However, EPR spectroscopy could be a valuable tool to study radical ions of this compound. If this compound were to undergo a one-electron oxidation or reduction, it would form a radical cation or a radical anion, respectively. These radical species, having an unpaired electron, would be EPR active. The resulting EPR spectrum would provide information about the distribution of the unpaired electron spin density within the molecule, offering insights into its electronic structure. Studies on other sulfur-containing aromatic compounds have successfully used EPR to characterize their radical cations. researchgate.netcdnsciencepub.comaip.orgaip.org
Computational and Theoretical Investigations of N,n Dimethylbenzothiophene 6 Sulfonamide
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are foundational in computational chemistry, providing a detailed description of the electronic structure of a molecule. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecular system.
Density Functional Theory (DFT) is a widely used QM method that balances computational cost with accuracy, making it a workhorse for studying molecules of this size. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, known as the ground state geometry. For N,N-Dimethylbenzothiophene-6-sulfonamide, this involves optimizing bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.
Studies on analogous thiophene (B33073) sulfonamide structures typically employ functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311G(d,p) or larger to achieve reliable results. researchgate.netsemanticscholar.org The optimized geometry provides crucial data on the molecule's shape and steric profile. For instance, calculations on similar sulfonamides reveal characteristic bond lengths for the S=O and S-N bonds in the sulfonamide group, which are typically around 1.45 Å and 1.67 Å, respectively. semanticscholar.org
Beyond geometry, DFT is used to probe the electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. semanticscholar.orgresearchgate.net Analysis of these frontier orbitals for related benzothiophene (B83047) derivatives shows how the electron density is distributed, indicating likely regions for electron donation (HOMO) and acceptance (LUMO). mdpi.com
Furthermore, DFT can predict spectroscopic properties. By calculating vibrational frequencies, one can generate theoretical Infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure. sci-hub.seresearchgate.net Assignments for vibrational modes are often made using Potential Energy Distribution (PED) analysis. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) is used to simulate UV-Visible absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netresearchgate.net
Table 1: Illustrative DFT-Calculated Parameters for a Thiophene Sulfonamide Moiety Note: These are representative values based on published data for structurally similar compounds and are not specific experimental or calculated values for this compound.
| Parameter | Typical Calculated Value | Information Gained |
|---|---|---|
| S=O Bond Length | ~1.45 Å | Molecular Geometry |
| S-N Bond Length | ~1.67 Å | Molecular Geometry |
| O=S=O Bond Angle | ~121° | Molecular Geometry |
| HOMO-LUMO Gap | 3.4 - 4.7 eV | Chemical Reactivity, Stability |
| S=O Vibrational Stretch | 1300-1400 cm⁻¹ (asymmetric) | Predicted IR/Raman Spectra |
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the inclusion of experimental data. While more computationally demanding than DFT, they can provide higher accuracy for energetic properties. researchgate.net These methods are often used to benchmark the results from DFT calculations, ensuring the chosen functional is appropriate. For a molecule like this compound, ab initio calculations could be used to precisely determine the energy differences between various conformers (rotational isomers), providing a highly reliable picture of the molecule's potential energy surface.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While QM methods are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior.
MD simulations are also crucial for understanding solvation effects. They show how solvent molecules arrange around the solute, forming a solvation shell, and how specific interactions, such as hydrogen bonds with water, can influence the molecule's preferred conformation and reactivity. sci-hub.se
Prediction of Chemical Reactivity and Reaction Pathways
Computational methods are powerful tools for predicting how and where a molecule is likely to react. By mapping the molecular electrostatic potential (MEP) onto the electron density surface, regions of negative potential (rich in electrons) and positive potential (poor in electrons) can be visualized. sci-hub.senih.gov These maps highlight the likely sites for electrophilic and nucleophilic attack, respectively.
Furthermore, reactivity indices derived from DFT, such as Fukui functions, can be calculated to quantify the reactivity at each atomic site. chemrxiv.org To study a specific chemical reaction, computational chemists can map the entire reaction pathway from reactants to products, identifying the high-energy transition state structure. The energy barrier calculated from the reactant to the transition state (activation energy) determines the reaction rate. This approach, often utilizing Transition State Theory, is essential for understanding reaction mechanisms and predicting the feasibility of synthetic routes or metabolic transformations. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or a physical property. nih.gov These models are built on the principle that the structure of a molecule dictates its activity.
To develop a QSAR model for analogues of this compound, one would first need a dataset of structurally similar compounds with measured biological activity (e.g., IC₅₀ values). For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode various aspects of the molecule, including topological (e.g., connectivity indices), electronic (e.g., partial charges), and physicochemical properties (e.g., logP). nih.gov
Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors to the activity. nih.gov A robust QSAR model must be rigorously validated to ensure its predictive power. Once validated, the model can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent or desirable compounds and prioritizing synthetic efforts.
Mechanistic Investigations of Molecular Interactions and Biological Activity of N,n Dimethylbenzothiophene 6 Sulfonamide Non Clinical Focus
Enzyme Inhibition and Activation Studies: Kinetic and Mechanistic Characterization
Scientific literature available in the public domain does not currently provide specific data on the enzyme inhibition or activation properties of N,N-Dimethylbenzothiophene-6-sulfonamide. However, the broader class of sulfonamides and benzothiophene (B83047) derivatives has been studied for their interactions with various enzymes.
Active Site Binding and Conformational Changes
There is no specific information detailing the active site binding or any induced conformational changes resulting from the interaction of this compound with any enzyme. Generally, sulfonamides are known to interact with the active sites of enzymes. For instance, certain aryl bis-sulfonamides have been shown to bind to the active site of the homotrimeric isoprenoid biosynthesis enzyme IspF. This binding can lead to the extraction of essential divalent metal cation cofactors, thereby inhibiting enzyme function. The binding of sulfonamides within an active site can induce conformational changes in the enzyme, which are crucial for their inhibitory or modulatory effects.
Substrate Mimicry and Competitive Inhibition
Specific studies on substrate mimicry and the competitive inhibition potential of this compound are not available. However, the sulfonamide functional group is a well-known pharmacophore that can mimic the substrate of certain enzymes. A classic example is the antibacterial action of sulfonamides, where they mimic para-aminobenzoic acid (pABA), a substrate for the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), leading to competitive inhibition of folic acid synthesis. nih.govyoutube.com This mode of action is a common strategy in drug design. For instance, some thiophene-2-sulfonamide (B153586) derivatives have been shown to exhibit competitive inhibition of lactoperoxidase. tandfonline.comnih.gov One such derivative, 5-(2-thienylthio) thiophene-2-sulfonamide, demonstrated a competitive inhibition mechanism with a reported IC50 value of 3.4 nM and a Ki value of 2 ± 0.6 nM. tandfonline.comnih.gov
Receptor Binding and Ligand-Target Interaction Profiling in Model Systems
Detailed receptor binding and ligand-target interaction profiles for this compound in any model system have not been reported in the available scientific literature. The following subsections describe common techniques used for such characterizations.
Biophysical Characterization of Binding (e.g., SPR, ITC, NMR titration)
There is no available data from biophysical studies such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) titration to characterize the binding of this compound to any biological target. These techniques are instrumental in determining the binding affinity, kinetics, and thermodynamics of ligand-receptor interactions. For example, protein NMR experiments have been used to confirm the direct binding of dihydroxylated analogues of sulfonamide ligands to FKBP12, a model system for studying ligand-protein interactions.
Identification of Key Binding Residues and Hotspots
Without specific binding studies, the key amino acid residues and binding hotspots for this compound on any protein target remain unidentified. The identification of these residues is crucial for understanding the molecular basis of interaction and for guiding structure-based drug design. For other ligands, techniques like site-directed mutagenesis are employed to identify critical residues. For example, mutations of specific residues (D101A and F176A) in the NR2B subunit of the NMDA receptor resulted in a complete loss of binding for the selective blocker RO 25-6981, highlighting their importance in the binding pocket.
Modulation of Cellular Pathways in In Vitro Models
There is a lack of specific studies investigating the modulation of cellular pathways by this compound in in vitro models. However, compounds containing the benzothiophene scaffold have been shown to modulate various cellular pathways. For instance, certain derivatives of benzo-thieno[3,2-d]pyrimidine have been identified as potent inhibitors of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression. researchgate.net These compounds were also found to suppress the production of prostaglandin (B15479496) E2 (PGE2) and interleukin-8 (IL-8) in human keratinocytes and monocyte-macrophages in vitro, suggesting a role in modulating inflammatory pathways. researchgate.net
Below is an interactive table summarizing the inhibitory activities of some benzothiophene sulfonamide derivatives against COX enzymes, as an illustration of the activities of related compounds.
| Compound | Cell Line | Target | Effect |
| Benzo-thieno[3,2-d]pyrimidine derivative 7 | Human keratinocytes NCTC 2544 | COX-2, iNOS | Potent inhibition of expression |
| Benzo-thieno[3,2-d]pyrimidine derivative 10 | Human keratinocytes NCTC 2544 | COX-2, iNOS | Potent inhibition of expression |
| Benzo-thieno[3,2-d]pyrimidine derivative 12 | J774 mouse macrophages | COX-2, iNOS | Potent inhibition of expression |
| Benzo-thieno[3,2-d]pyrimidine derivative 13 | J774 mouse macrophages | COX-2, iNOS | Potent inhibition of expression |
| Benzo-thieno[3,2-d]pyrimidine derivative 14 | Human keratinocytes NCTC 2544 | PGE2, IL-8 | Suppression of production |
| Benzo-thieno[3,2-d]pyrimidine derivative 15 | J774 mouse macrophages | PGE2, IL-8 | Suppression of production |
Mechanism-Based Studies in Animal Models for Target Engagement (excluding efficacy and safety)
There is currently a lack of publicly available scientific literature detailing mechanism-based studies in animal models specifically for this compound to demonstrate target engagement. While in vivo target engagement models are crucial for the pharmacological evaluation of drug candidates, and have been successfully applied to other novel sulfonamide derivatives, no such data has been reported for this particular benzothiophene compound. nih.gov Therefore, direct evidence of its interaction with and modulation of its intended biological target within a living organism remains to be established.
Nuclease Activity and Interaction with Nucleic Acids
There is no scientific evidence in the available literature to suggest that this compound possesses intrinsic nuclease activity or directly interacts with nucleic acids. Studies on other, structurally different sulfonamide derivatives have shown that they can be designed to interact with DNA. rsc.orgnih.gov For instance, certain sulfonamide-containing metal complexes, particularly with copper(II), have been shown to bind to DNA and exhibit nuclease activity, meaning they can cleave DNA strands. nih.govresearchgate.net This activity is often dependent on the formation of a coordination complex and is not a characteristic of the sulfonamide ligand alone. nih.gov
These interactions with DNA by other sulfonamide derivatives have been investigated through various methods, including spectroscopic studies and gel electrophoresis, which have sometimes indicated binding via intercalation or groove binding. nih.govresearchgate.net However, no such studies have been reported for this compound. Therefore, any potential for this specific compound to interact with or damage nucleic acids is currently unknown.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of N,n Dimethylbenzothiophene 6 Sulfonamide Analogues
Rational Design and Synthesis of Chemically Modified Analogues
The rational design of analogues of N,N-Dimethylbenzothiophene-6-sulfonamide often begins with a lead compound identified through screening or from existing knowledge of related pharmacophores. The goal is to synthesize new derivatives with improved potency, selectivity, or metabolic stability. Synthetic strategies are diverse and adaptable, often involving multi-step sequences or efficient one-pot reactions.
A common approach involves the modification of a key intermediate, such as 2-aminobenzothiophene-6-sulfonamide, which can be further derivatized. For instance, in the synthesis of related benzothiazole-6-sulfonamides, the starting material 2-aminobenzo[d]thiazole-6-sulfonamide is reacted with chloroacetyl chloride to form an N-acylated intermediate. researchgate.net This intermediate can then undergo further reactions to introduce a variety of substituents. researchgate.net Similarly, tri-aryl imidazole-benzene sulfonamide hybrids have been synthesized through a one-pot, single-step multicomponent reaction involving sulfanilamide, various aldehydes, benzil, and ammonium (B1175870) acetate (B1210297), demonstrating an efficient pathway to complex molecular architectures. nih.gov
Another strategy is the heterocyclization of key intermediates. nih.gov For example, novel pyridine (B92270), thiophene (B33073), and thiazole (B1198619) derivatives bearing a N,N-dimethylbenzenesulfonamide moiety have been synthesized from a key hydrazide hydrazone intermediate. nih.gov The synthesis of stable sulfonamide analogues can also be achieved by replacing a chemically labile moiety, like an acyl hydrazone, with the more robust sulfonamide group. researchgate.net These synthetic methodologies allow for the creation of a library of chemically modified analogues, which is essential for a thorough investigation of SAR.
Systematic Variation of Substituents on the Benzothiophene (B83047) and Sulfonamide Moieties
Systematic variation of substituents is the cornerstone of SAR studies. By modifying specific positions on the benzothiophene ring system and the sulfonamide group, researchers can probe the electronic, steric, and lipophilic requirements for optimal activity.
Substituents on the Sulfonamide Moiety: Modifications to the sulfonamide nitrogen have a profound impact on biological activity. For the related benzo[b]thiophene 1,1-dioxide scaffold, it was found that introducing lipophilic substituents on the sulfonamide group significantly increased cytotoxic activity against a panel of human tumor cell lines. nih.gov The N,N-dimethyl substitution in the parent compound is a simple lipophilic group; however, replacing it with larger, more complex lipophilic groups like a 4-methoxyphenyl (B3050149) ring resulted in a compound with GI₅₀ values in the nanomolar range. nih.gov This suggests that a hydrophobic pocket may be present in the binding site of the biological target.
Substituents on the Benzothiophene Ring: The substitution pattern on the benzothiophene ring itself is also critical. Studies on related benzene (B151609) sulfonamides have shown that the position and nature of substituents on the aromatic ring dictate potency and selectivity. researchgate.net For a series of ethenesulfonamide (B1200577) derivatives, modifications to the phenyl group attached to the core structure were well-tolerated and led to significant variations in receptor binding affinity and selectivity ratios. In some cases, 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts. mdpi.com Furthermore, research on benzo[b]thiophene-sulfonamide 1,1-dioxides indicated that free access to the 3-position of the heterocyclic system was a requirement for obtaining cytotoxic derivatives. nih.gov
The table below summarizes representative data from studies on analogous compounds, illustrating the effect of substituent variation on biological activity.
| Core Scaffold | Substituent Variation | Position of Variation | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Benzo[b]thiophene 1,1-dioxide | Lipophilic groups (e.g., N-4-methoxyphenyl) | Sulfonamide Nitrogen | Significantly increased cytotoxic activity (GI₅₀ = 1-9 nM) | nih.gov |
| Benzo[b]thiophene 1,1-dioxide | Methyl group | Position 3 | Loss of cytotoxic activity | nih.gov |
| Benzene sulfonamide | Nitrile, Amides, Sulfone | Position 5 | Tolerated changes, offered best ligand-lipophilicity efficiency | researchgate.net |
| Benzene sulfonamide | Carboxylic acid | Position 5 | Not tolerated, significant loss of potency | researchgate.net |
Elucidation of Pharmacophores and Key Structural Motifs for Activity
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the benzothiophene sulfonamide class, the key pharmacophoric features often include a hydrogen bond donor/acceptor, aromatic/hydrophobic regions, and a specific spatial arrangement of these elements.
The sulfonamide moiety itself is a critical structural motif. nih.gov It is a strong hydrogen bond donor and acceptor and can act as a zinc-binding group in metalloenzymes, such as carbonic anhydrases and matrix metalloproteinases. researchgate.net Molecular docking studies on related N,N-dimethylbenzenesulfonamide derivatives targeting carbonic anhydrase IX (CA IX) confirmed that the sulfonamide group is essential for binding. nih.gov
Common pharmacophore models for sulfonamide-based ligands often consist of:
An aromatic ring system: The benzothiophene core provides a necessary hydrophobic scaffold that can engage in π-π stacking or hydrophobic interactions with the target protein. nih.gov
A sulfonamide group: This group acts as a key interaction point, often coordinating with metal ions or forming crucial hydrogen bonds within the active site. researchgate.net
A defined spatial relationship: The distance and orientation between the aromatic system and the sulfonamide group are critical for proper alignment in the binding pocket.
For instance, in a review of sulfonamide-based 5-HT₇ receptor ligands, the pharmacophore includes an aromatic moiety and the sulfonamide group, connected by a linker of a specific length. nih.gov The elucidation of these key features guides the design of new analogues with higher affinity and selectivity.
Impact of Stereochemistry on Biological or Chemical Properties
Stereochemistry can play a pivotal role in the biological activity of chiral compounds. Molecules that are enantiomers (non-superimposable mirror images) can have vastly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov
While specific studies on the stereochemistry of this compound were not prominently found, the introduction of a chiral center into its analogues would necessitate an evaluation of the individual enantiomers. A chiral center could be introduced, for example, by adding a substituted alkyl chain to the benzothiophene ring or the sulfonamide nitrogen.
In such cases, it is common for one enantiomer (the eutomer) to exhibit significantly higher activity than the other (the distomer). nih.gov The inactive or less active enantiomer may be metabolized differently, interact with other biological targets leading to side effects, or even antagonize the effect of the active enantiomer. nih.gov For example, in the case of the antidepressant drug citalopram, the S-enantiomer is primarily responsible for the therapeutic effect, while the R-enantiomer is 30-fold less potent. nih.gov Therefore, if chiral analogues of this compound were to be developed, the separation and individual testing of the enantiomers would be a crucial step in the preclinical development process to identify the more potent and safer stereoisomer.
Correlation of Physicochemical Parameters with Observed Activities
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models help in understanding which physicochemical properties are most influential for activity and in predicting the potency of novel compounds.
For benzothiophene derivatives and related sulfonamides, several QSAR studies have been conducted to correlate physicochemical parameters with activities such as anticancer, antimicrobial, and enzyme inhibition. researchgate.netnih.gov Key parameters frequently identified in these models include:
Electronic Properties: Descriptors such as electrostatic interactions and electrophilicity have been shown to be significant. researchgate.netekb.eg The distribution of charges within the molecule influences its ability to interact with polar residues in a receptor's active site.
Steric Properties: Molecular shape and volume are crucial. Steric parameters often define the limits of substituent size at different positions of the scaffold to avoid unfavorable clashes with the target protein. researchgate.net
Lipophilicity/Hydrophobicity: Often represented by LogP, this parameter is critical for membrane permeability and hydrophobic interactions with the target. Potency in some series of benzene sulfonamides has been shown to be strongly dependent on lipophilicity. researchgate.net
Topological and Geometrical Properties: These descriptors quantify aspects of molecular structure like branching, connectivity, and surface area. For instance, a QSAR study on benzothiophene derivatives with anticancer activity found that the Polar Surface Area was a significant descriptor. researchgate.net
The table below presents a summary of findings from various QSAR studies on analogous compounds.
| Compound Class | Biological Activity | Key Correlated Physicochemical Parameters | QSAR Model Finding | Reference |
|---|---|---|---|---|
| Benzothiophene Derivatives | Anticancer | Steric, Electrostatic interactions, Polar Surface Area, Electro-topological parameters | Model showed a high correlation coefficient (r² = 0.9412), indicating good predictive ability. | researchgate.net |
| Benzothiophene Derivatives | Anti-malarial (PfNMT inhibition) | Polar interactions (electrostatic and hydrogen-bonding) | Identified polar interactions as major features affecting inhibitory activity and selectivity. | nih.gov |
| Benzene Sulfonamide Derivatives | Antioxidant | Electrophilicity (log(ω)), SCF energy, Molar Refractivity | A mathematical relationship was established to predict IC₅₀ values. | ekb.eg |
| Benzothiophene Derivatives | Antimicrobial | Principal Component Analysis (PCA) selected descriptors | Models exhibited strong predictive capabilities for activity against multidrug-resistant Staphylococcus aureus. |
These studies collectively demonstrate that a balance of electronic, steric, and hydrophobic properties is essential for the biological activity of benzothiophene sulfonamide analogues. The insights gained from these correlations are invaluable for the rational design of new, more effective compounds.
Synthetic Analogues and Functional Derivatization Studies of N,n Dimethylbenzothiophene 6 Sulfonamide for Research Probes
Synthesis of Isomers and Related Scaffold Derivatives
The biological and physicochemical properties of a molecule are intrinsically linked to its isomeric form and the nature of its core scaffold. Research into N,N-Dimethylbenzothiophene-6-sulfonamide often involves the synthesis of its isomers and related derivatives to probe structure-activity relationships (SAR).
A key study in this area focused on the synthesis of lipophilic N-substituted benzo[b]thiophene-6-sulfonamide 1,1-dioxide derivatives to evaluate their cytotoxic activity. nih.gov This research provides a foundational methodology that can be adapted for the synthesis of this compound and its isomers. The general synthetic approach begins with the appropriate benzo[b]thiophene, which is then sulfonylated and subsequently reacted with dimethylamine (B145610).
The synthesis of the benzo[b]thiophene-6-sulfonyl chloride is a critical step. This can be achieved through chlorosulfonation of the parent benzo[b]thiophene. The resulting sulfonyl chloride is then reacted with dimethylamine to yield the desired this compound.
Furthermore, the same study explored the synthesis of the corresponding 5-sulfonamide isomer. nih.gov The synthetic route is analogous, starting with the appropriate isomeric benzo[b]thiophene precursor. The investigation of these isomers is crucial as it was found that even slight variations in the position of the sulfonamide group can lead to differences in biological activity. nih.gov
The following table outlines the key synthetic transformations for generating this compound and its 5-sulfonamide isomer:
| Starting Material | Reagents and Conditions | Product |
| Benzo[b]thiophene | 1. Chlorosulfonic acid 2. Thionyl chloride | Benzo[b]thiophene-6-sulfonyl chloride |
| Benzo[b]thiophene-6-sulfonyl chloride | Dimethylamine, Triethylamine, Dichloromethane (B109758) | This compound |
| Isomeric Benzo[b]thiophene | 1. Chlorosulfonic acid 2. Thionyl chloride | Benzo[b]thiophene-5-sulfonyl chloride |
| Benzo[b]thiophene-5-sulfonyl chloride | Dimethylamine, Triethylamine, Dichloromethane | N,N-Dimethylbenzothiophene-5-sulfonamide |
This table is a generalized representation of the synthetic steps involved.
The exploration of related scaffold derivatives can involve modifications to the benzothiophene (B83047) core itself. This could include the introduction of substituents on the benzene (B151609) or thiophene (B33073) ring, or even the replacement of the benzothiophene with other heterocyclic systems to understand the pharmacophoric requirements for a desired biological activity.
Incorporation of this compound into Larger Molecular Architectures
The this compound moiety can serve as a valuable building block for the construction of more complex molecules with tailored properties. Its incorporation into larger molecular architectures can be a strategy to enhance biological activity, improve pharmacokinetic profiles, or create multifunctional research tools.
One approach involves linking the benzothiophene sulfonamide scaffold to other pharmacologically active molecules. For instance, the incorporation of a sulfonamide moiety into a biguanide (B1667054) scaffold has been shown to result in compounds with enhanced cytotoxic properties and the ability to induce apoptosis in cancer cells. nih.gov This suggests that conjugating this compound to other anticancer agents could lead to synergistic effects.
Another strategy is the use of the benzothiophene sulfonamide as a core structure for the development of enzyme inhibitors. By strategically adding substituents that can interact with the active site of a target enzyme, it is possible to design potent and selective inhibitors. For example, benzothiazole-6-sulfonamides have been designed as highly potent inhibitors of carbonic anhydrase isoforms. researchgate.net
The synthesis of these larger architectures often involves standard coupling reactions, such as amide bond formation, Suzuki coupling, or click chemistry, to connect the this compound unit to other molecular fragments. The choice of synthetic route depends on the desired final structure and the functional groups present on the coupling partners.
Derivatization for Bioconjugation (e.g., fluorescent tags, affinity labels)
To utilize this compound as a research probe for studying biological systems, it is often necessary to attach a reporter group, such as a fluorescent tag or an affinity label. This process, known as bioconjugation, allows for the visualization and tracking of the molecule within cells or tissues.
Recent research has highlighted the potential of benzo[b]thiophene 1,1-dioxides as large Stokes shift fluorophores. chemrxiv.org Specifically, 6-dialkylamino “push-pull” type fluorophores based on the benzo[b]thiophene 1,1-dioxide core have been synthesized. chemrxiv.org These fluorescent labels are compatible with live-cell imaging and can be used with self-labeling protein tags like HaloTag, SNAP-tag, and CLIP-tag. chemrxiv.org
The synthesis of these fluorescent derivatives involves the introduction of a dialkylamino group at the 6-position of the benzo[b]thiophene 1,1-dioxide scaffold. This can be achieved through a multi-step synthesis starting from ortho-carbonyl substituted aryl triflates. chemrxiv.org The resulting fluorescent core can then be further functionalized with a reactive group, such as a chloroalkane for HaloTag, to enable covalent attachment to a protein of interest.
The following table summarizes the key features of benzo[b]thiophene 1,1-dioxide-based fluorescent probes:
| Feature | Description | Reference |
| Core Structure | 6-Dialkylamino benzo[b]thiophene 1,1-dioxide | chemrxiv.org |
| Stokes Shift | Large (>140 nm) | chemrxiv.org |
| Compatibility | Live-cell imaging, self-labeling protein tags (HaloTag, SNAP-tag, CLIP-tag) | chemrxiv.org |
| Application | Multicolor live-cell imaging, stimulated emission depletion (STED) microscopy | chemrxiv.org |
The development of such fluorescently labeled derivatives of this compound would enable detailed studies of its cellular uptake, subcellular localization, and interactions with biological targets.
Synthesis of Metabolites and Impurity Reference Standards for Research Applications
In the course of drug discovery and development, as well as for in-depth biological studies, it is essential to have access to pure samples of potential metabolites and process-related impurities. These reference standards are crucial for analytical method development, pharmacokinetic studies, and toxicological assessments.
The metabolic fate of sulfonamides can involve N-acetylation, N-glucosidation, and hydroxylation of the aromatic ring. While specific metabolic pathways for this compound have not been detailed in the available literature, general knowledge of sulfonamide metabolism can guide the synthesis of potential metabolites. For example, hydroxylation of the benzothiophene ring would be a plausible metabolic transformation. The synthesis of such hydroxylated derivatives would likely involve starting from a correspondingly substituted benzothiophene precursor.
The synthesis of process-related impurities requires a thorough understanding of the synthetic route used to prepare this compound. Potential impurities could arise from starting materials, intermediates, or side reactions. For instance, the presence of isomeric benzo[b]thiophenes in the starting material could lead to the formation of isomeric sulfonamide impurities. The targeted synthesis of these impurities is necessary for their unequivocal identification and quantification in the final product.
Currently, there is a lack of specific published synthetic routes for the metabolites and impurities of this compound. This represents an area where further research is needed to support the comprehensive evaluation of this compound as a research probe or potential therapeutic agent.
Advanced Analytical Methodologies for the Quantification and Detection of N,n Dimethylbenzothiophene 6 Sulfonamide in Research Matrices
Chromatographic Techniques
Chromatography is a cornerstone for the separation, identification, and quantification of sulfonamides in complex mixtures. The choice of technique is dictated by the analyte's physicochemical properties and the required sensitivity and selectivity of the assay.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sulfonamides due to its versatility and applicability to a broad range of polar and non-volatile compounds. nih.govresearchgate.netresearchgate.net Reversed-phase HPLC is the most common separation mode.
Detection Methods:
Ultraviolet (UV) and Diode-Array Detection (DAD): The benzothiophene (B83047) and sulfonamide moieties in the target molecule contain chromophores that absorb UV radiation, making UV detection a suitable and straightforward method for quantification. researchgate.net A Diode-Array Detector (DAD) offers the advantage of acquiring spectra across a range of wavelengths simultaneously, which aids in peak identification and purity assessment. nih.gov For many sulfonamides, detection is typically performed in the 260-280 nm range.
Fluorescence Detection (FLD): While some sulfonamides exhibit native fluorescence, others, particularly those with a primary aromatic amine group, can be derivatized to enhance their fluorescence properties, thereby significantly increasing the sensitivity and selectivity of the analysis. nih.gov Pre-column derivatization with reagents like fluorescamine (B152294) can be employed. researchgate.net
Below is an interactive table summarizing typical HPLC conditions for the analysis of related sulfonamide compounds.
| Parameter | Condition | Rationale/Comment |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like sulfonamides. |
| Mobile Phase | Acetonitrile (B52724) and water (with 0.1% formic acid) in gradient elution. researchgate.net | Acetonitrile is a common organic modifier. Formic acid helps to protonate the analytes and improve peak shape. Gradient elution allows for the separation of compounds with a range of polarities. |
| Flow Rate | 0.8 - 1.2 mL/min | A typical flow rate for standard analytical HPLC columns. |
| Column Temperature | 25 - 40 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 5 - 20 µL | Dependent on sample concentration and instrument sensitivity. |
| UV/DAD Wavelength | 270 nm | A common wavelength for the detection of sulfonamides. nih.gov |
| Fluorescence Detector | Excitation: ~390 nm, Emission: ~475 nm | Typical wavelengths after derivatization with fluorescamine. |
Gas Chromatography (GC): The direct analysis of sulfonamides by GC is often challenging due to their low volatility and thermal instability. nih.gov Therefore, a derivatization step is typically required to convert the polar N-H group of the sulfonamide into a more volatile and thermally stable functional group. nih.govgcms.cz
Common derivatization approaches for sulfonamides for GC analysis include:
Methylation: Using reagents like (trimethylsilyl)diazomethane (TMSD) to methylate the sulfonamide nitrogen. nih.gov
Pentafluorobenzylation: Reaction with pentafluorobenzyl bromide (PFB-Br) to form N,N-dipentafluorobenzyl derivatives, which are highly responsive to electron capture detection (ECD). nih.gov
Once derivatized, the compound can be analyzed using a standard GC system, often equipped with a mass spectrometer (MS) or a sulfur-specific detector like a sulfur chemiluminescence detector (SCD) for enhanced selectivity, given the presence of sulfur in the benzothiophene ring. shimadzu.com
Supercritical Fluid Chromatography (SFC): SFC can be considered an alternative to both HPLC and GC. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer faster separations and reduced solvent consumption compared to HPLC. While not as commonly reported for sulfonamides as HPLC, its applicability for the separation of structurally related compounds suggests it could be a viable technique for N,N-Dimethylbenzothiophene-6-sulfonamide.
For trace-level quantification in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.
In LC-MS/MS analysis of sulfonamides, electrospray ionization (ESI) in the positive ion mode is commonly used, as the sulfonamide structure can be readily protonated to form the [M+H]⁺ ion. nih.gov The mass spectrometer is typically operated in the Selected Reaction Monitoring (SRM) mode, where the precursor ion (the protonated molecule) is selected and fragmented, and a specific product ion is monitored for quantification. This process provides excellent selectivity and minimizes interferences from the sample matrix, allowing for detection limits in the nanogram per liter (ng/L) to microgram per kilogram (µg/kg) range. nih.govnih.gov
The table below illustrates the principle of SRM for a representative sulfonamide.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sulfamethoxazole | 254.1 | 156.1 | 20 |
| Sulfadimethoxine | 311.1 | 156.1 | 25 |
| Sulfapyridine | 250.1 | 184.1 | 22 |
Note: The specific precursor and product ions for this compound would need to be determined experimentally.
Sample Preparation Strategies for Complex Research Samples (e.g., biological extracts, environmental matrices for research)
Effective sample preparation is critical to remove interfering substances from the matrix and to concentrate the analyte before instrumental analysis. mdpi.com
Solid-Phase Extraction (SPE): SPE is a widely adopted technique for the cleanup and concentration of sulfonamides from aqueous samples like environmental water or biological fluids. nih.govnih.gov Polymeric reversed-phase sorbents, such as hydrophilic-lipophilic balanced (HLB) cartridges, are often used due to their high capacity and stability across a wide pH range.
The optimization of an SPE method involves several key steps:
Sorbent Selection: Choosing a sorbent that provides good retention for the analyte.
pH Adjustment: Adjusting the sample pH is crucial. For sulfonamides, the pH is typically adjusted to be near neutral to ensure the molecule is not charged, thus maximizing its retention on a reversed-phase sorbent. nih.gov
Elution Solvent: Selecting a solvent or solvent mixture that can effectively desorb the analyte from the sorbent. A mixture of an organic solvent like methanol (B129727) or acetonitrile with a small amount of a pH modifier is often used.
Liquid-Liquid Extraction (LLE): LLE is a traditional method that separates compounds based on their relative solubilities in two different immiscible liquids. mdpi.com For sulfonamides, this typically involves extraction from an aqueous sample into an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758). A more modern approach is Dispersive Liquid-Liquid Microextraction (DLLME), which uses a small amount of extraction solvent dispersed in the aqueous sample, often aided by a disperser solvent and ultrasonication. researchgate.netmdpi.com This method is faster and requires significantly less solvent than traditional LLE.
Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a specific analytical technique. research-solution.com
The primary goals of derivatization for sulfonamide analysis are:
Increased Volatility: As discussed for GC analysis, converting the polar N-H group into a less polar, more volatile derivative is essential for preventing thermal degradation in the GC inlet and column. nih.govnih.gov
Enhanced Detector Response: For HPLC with fluorescence detection, derivatization with a fluorescent tag like fluorescamine or dansyl chloride can dramatically lower the detection limits. nih.gov
Improved Chromatographic Properties: Derivatization can lead to better peak shapes and improved resolution in some cases.
The table below summarizes common derivatization reagents for sulfonamides.
| Reagent | Technique | Purpose |
| (Trimethylsilyl)diazomethane (TMSD) | GC-MS | Increases volatility by methylation. nih.gov |
| Pentafluorobenzyl Bromide (PFB-Br) | GC-ECD/MS | Increases volatility and enhances response for Electron Capture Detection. nih.gov |
| Fluorescamine | HPLC-FLD | Adds a fluorescent tag for highly sensitive fluorescence detection. nih.gov |
| Dansyl Chloride | HPLC-FLD/UV | Adds a fluorescent and UV-active tag. |
Spectrophotometric and Electrochemical Methods for Quantitative Analysis
There is no available data concerning the use of spectrophotometric or electrochemical techniques for the quantitative analysis of this compound in research matrices. While general methods for the analysis of the broader sulfonamide class of compounds are well-documented, these methodologies have not been specifically applied to or validated for this compound. Research would be required to determine its specific absorbance spectra, electrochemical behavior, optimal detection wavelengths, electrode modification requirements, and potential interference effects, which are essential for developing reliable analytical methods.
Emerging Research Applications and Future Directions for N,n Dimethylbenzothiophene 6 Sulfonamide
Development as a Chemical Probe for Fundamental Biological Processes
There is currently no scientific literature describing the development or use of N,N-Dimethylbenzothiophene-6-sulfonamide as a chemical probe. The foundational benzothiophene (B83047) ring system is present in a variety of biologically active molecules, which suggests that its derivatives could theoretically be functionalized to serve as probes for biological inquiry. wikipedia.org For instance, related benzimidazole-6-sulfonamides have been designed as inhibitors for specific protein domains, a critical first step in probe development. nih.gov However, such applications have not been reported for this compound, and its potential in this area remains entirely unexplored.
Potential in Materials Science Research (e.g., organic semiconductors, functional polymers)
The application of this compound in materials science, particularly in the fields of organic semiconductors and functional polymers, has not been investigated in any published research. The core benzothiophene structure, an aromatic heterocycle containing sulfur, is a motif of interest in organic electronics. Thiophene-based polymers are notable for their semiconducting properties. While the benzothiophene unit could be incorporated into larger conjugated systems to create novel materials, no studies have specifically utilized the N,N-dimethylsulfonamide derivative for this purpose.
Role in Agrochemical Research (e.g., as a lead for novel pesticides or herbicides)
No research has been identified that explores the potential of this compound within the field of agrochemical research. While the sulfonamide functional group is a key component in some commercial herbicides, and heterocyclic compounds are frequently screened for pesticidal properties, there is no available data indicating that this compound has been synthesized or evaluated for such use.
Catalytic Applications or Ligand Design
There is a complete absence of research into the use of this compound for catalytic purposes or in the design of ligands for coordination chemistry. The sulfur atom within the benzothiophene ring system offers a potential coordination site for metal ions. For context, related N,S-heterocyclic carbenes have been successfully employed as ligands in palladium(II) complexes for catalytic reactions. nih.gov Nevertheless, the capacity of the this compound scaffold to act as a ligand remains an open and uninvestigated question.
Integration into Supramolecular Chemistry and Self-Assembly Studies
No published studies have explored the integration of this compound into the field of supramolecular chemistry or its use in self-assembly studies. The fundamental principles of supramolecular chemistry rely on non-covalent interactions to construct larger, ordered structures. Although the aromatic benzothiophene core could potentially engage in π-π stacking interactions, no research has leveraged this compound as a molecular building block for creating supramolecular assemblies.
Identification of Novel Research Avenues and Undiscovered Reactivity
Due to the lack of foundational research into this compound, any discussion of its novel research avenues or undiscovered reactivity would be purely speculative. The basic chemical characterization and reactivity profile of this specific compound have not been established in the scientific literature, precluding any informed projection of its future applications.
Challenges and Opportunities in the Field of Benzothiophene Sulfonamide Research
While specific data on this compound is unavailable, the broader field of benzothiophene sulfonamide research faces several challenges and offers significant opportunities.
Challenges:
Limited Synthetic Diversity: Compared to other heterocyclic scaffolds, the range of synthetic methods for creating diverse benzothiophene sulfonamide libraries is less developed.
Scarcity of Structure-Activity Relationship (SAR) Data: A lack of comprehensive SAR studies hinders the rational design of derivatives with optimized properties for specific applications.
Uncharacterized Mechanisms of Action: For many biologically active benzothiophene sulfonamides, the precise molecular targets and mechanisms of action remain to be fully elucidated. scilit.com
Opportunities:
Medicinal Chemistry: The demonstrated cytotoxic activity of some benzothiophene sulfonamide derivatives against cancer cell lines suggests that this scaffold is a promising starting point for the development of novel therapeutics. nih.govresearchgate.net
Materials Science: The inherent electronic properties of the benzothiophene core present an opportunity for the design and synthesis of new organic materials for electronic and optoelectronic applications.
Chemical Biology: The development of novel benzothiophene sulfonamide derivatives as chemical probes could provide valuable tools for investigating complex biological processes.
Q & A
Q. What are the critical steps in synthesizing N,N-Dimethylbenzothiophene-6-sulfonamide, and how are intermediates purified?
The synthesis typically involves nucleophilic substitution reactions, where sulfonamide coupling is achieved under inert atmospheres (e.g., nitrogen) to prevent oxidation. Key steps include:
- Sulfonylation : Introducing the sulfonamide group to the benzothiophene backbone using reagents like sulfonyl chlorides.
- N,N-Dimethylation : Reaction with methylating agents (e.g., dimethyl sulfate) under basic conditions (e.g., NaOH or triethylamine).
- Purification : Flash chromatography or recrystallization is used to isolate intermediates, with TLC monitoring to confirm reaction progress .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the dimethylamino group and benzothiophene aromaticity.
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-Orbitrap) validates molecular weight and fragmentation patterns.
- FT-IR : Peaks at 1150–1350 cm (S=O stretching) and 2900 cm (C-H stretching in dimethyl groups) confirm functional groups .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Stability assays in buffered solutions (pH 3–10) show optimal stability at neutral pH. Elevated temperatures (>60°C) degrade the sulfonamide moiety, necessitating storage at 2–8°C. Accelerated stability studies using HPLC are recommended for long-term storage protocols .
Advanced Research Questions
Q. How can conflicting bioactivity data for sulfonamide derivatives be resolved in structure-activity relationship (SAR) studies?
Contradictions often arise from assay variability (e.g., cell line sensitivity or enzyme isoform differences). To address this:
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and negative controls.
- Molecular Docking : Compare binding affinities across isoforms using software like AutoDock Vina, referencing PubChem’s 3D conformers (e.g., InChI Key: QCDQDISRALTLNQ) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends .
Q. What strategies optimize reaction yields in large-scale synthesis of this compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst Screening : Test Pd/C or Cu(I) catalysts for coupling reactions; yields improve by 15–20% with 0.5 mol% loading.
- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., hydrolysis) and improve scalability .
Q. How can computational methods predict the pharmacokinetic properties of this compound?
- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and BBB permeability using SMILES data (e.g., Canonical SMILES: CN(C)S(=O)(=O)C1=CC=CC=C1).
- Molecular Dynamics (MD) : Simulate interactions with serum albumin (PDB ID: 1BM0) to estimate plasma protein binding .
Methodological Considerations
Q. How to troubleshoot low purity during final purification?
- Flash Chromatography : Adjust solvent gradients (e.g., hexane:EtOAc from 9:1 to 7:3) to resolve closely eluting impurities.
- Recrystallization : Use ethanol/water mixtures (80:20) for higher recovery of crystalline product.
- Analytical Cross-Check : Validate purity via HPLC-DAD (λ = 254 nm) and compare retention times with reference standards .
Q. What experimental controls are essential in assessing enzyme inhibition activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
